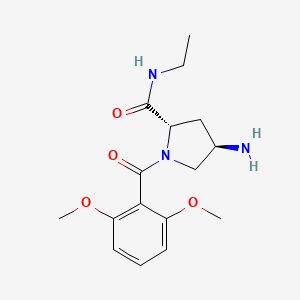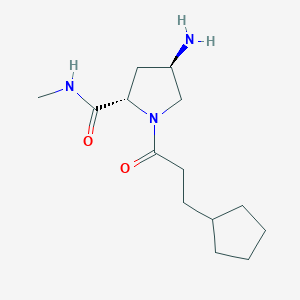![molecular formula C20H30N4 B5942434 N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5942434.png)
N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[55]undecan-9-amine is a complex organic compound with a unique structure that combines an indazole moiety with a spirocyclic amine
Preparation Methods
The synthesis of N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Attachment of the Spirocyclic Amine: The spirocyclic amine can be introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with a spirocyclic halide under basic conditions.
Final Coupling: The final step involves coupling the indazole moiety with the spirocyclic amine using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine can be compared with other similar compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives: These compounds share a similar spirocyclic structure and have been investigated for their potential as selective inhibitors of specific enzymes.
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine:
The uniqueness of this compound lies in its combination of an indazole moiety with a spirocyclic amine, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-15-3-4-19-17(13-15)18(23-24(19)2)14-22-16-5-7-20(8-6-16)9-11-21-12-10-20/h3-4,13,16,21-22H,5-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLNYNFXLNCJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2CNC3CCC4(CC3)CCNCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B5942352.png)
![N-(isoxazol-5-ylmethyl)-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}isoxazole-3-carboxamide](/img/structure/B5942360.png)
![(2S,4S)-4-[(cyclobutylcarbonyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B5942366.png)

![(3S*,4S*)-4-(2-naphthyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-3-ol](/img/structure/B5942386.png)
![5-[(2,4-difluorophenoxy)methyl]-N,N-dipropylisoxazole-3-carboxamide](/img/structure/B5942394.png)
![(4S)-4-amino-1-[(4,5-dimethyl-2-thienyl)carbonyl]-N-methyl-L-prolinamide](/img/structure/B5942396.png)
![[6-[2-(Aminomethyl)-7-chloro-2,3-dihydro-1-benzofuran-5-yl]pyrazin-2-yl]-morpholin-4-ylmethanone](/img/structure/B5942400.png)
![6-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B5942407.png)
![5-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942415.png)
![1-(3-{[6-(aminomethyl)-2-methylpyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B5942421.png)

![1-(2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-4-yl)piperidin-4-ol](/img/structure/B5942435.png)
amino]methyl}-6-methoxyquinolin-2(1H)-one](/img/structure/B5942443.png)
